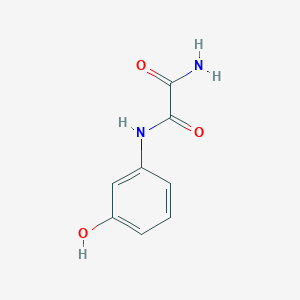![molecular formula C18H37NO2 B11709776 2-[Bis(1-methylethyl)amino]ethyl decanoate CAS No. 313499-42-2](/img/structure/B11709776.png)
2-[Bis(1-methylethyl)amino]ethyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE is an organic compound with a complex structure, featuring a decanoate ester linked to a bis(propan-2-yl)aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE typically involves the esterification of decanoic acid with 2-[bis(propan-2-yl)amino]ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of 2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
2-[BIS(PROPAN-2-YL)AMINO]ETHYL METHYLAMINE: Similar in structure but with a methyl group instead of a decanoate ester.
2-[BIS(PROPAN-2-YL)AMINO]ETHYL (PROPAN-2-YL)AMINE: Another related compound with a propan-2-yl group.
Uniqueness
2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE is unique due to its long-chain ester, which imparts distinct amphiphilic properties, making it suitable for applications in drug delivery and as a surfactant. Its ability to integrate into lipid bilayers sets it apart from shorter-chain analogs.
Propiedades
Número CAS |
313499-42-2 |
|---|---|
Fórmula molecular |
C18H37NO2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
2-[di(propan-2-yl)amino]ethyl decanoate |
InChI |
InChI=1S/C18H37NO2/c1-6-7-8-9-10-11-12-13-18(20)21-15-14-19(16(2)3)17(4)5/h16-17H,6-15H2,1-5H3 |
Clave InChI |
UFVMRVRFBBXYAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCCN(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)
![Benzenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B11709726.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)
![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)
![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)


![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)

